molecular formula C15H14INO2 B448584 N-(4-ethoxyphenyl)-2-iodobenzamide

N-(4-ethoxyphenyl)-2-iodobenzamide

Cat. No.: B448584
M. Wt: 367.18g/mol
InChI Key: JTNLFIIISKWWKD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoyl group attached to a 4-ethoxyphenylamine moiety. Its molecular formula is C₁₅H₁₄INO₂, with a molecular weight of 379.19 g/mol. The ethoxy group at the para position of the phenyl ring introduces steric and electronic effects that influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C15H14INO2

Molecular Weight

367.18g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-iodobenzamide

InChI

InChI=1S/C15H14INO2/c1-2-19-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

JTNLFIIISKWWKD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly impacts melting points, solubility, and chromatographic behavior. Key examples include:

Compound Name Substituent Melting Point (°C) Rf Value (Solvent System) Molecular Weight (g/mol) Source
N-(4-ethoxyphenyl)-2-iodobenzamide 4-ethoxy Not reported Not reported 379.19 -
N-(4-aminophenyl)-2-iodobenzamide 4-amino Not reported - 351.15
N-(3-fluorophenyl)-2-iodobenzamide 3-fluoro Not reported - 343.13
N-(tert-butyl)-2-iodobenzamide tert-butyl 108–109 - 291.15
N-(4-chlorophenyl)-2-iodobenzamide 4-chloro Not reported - 359.61
N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) 2-diethylaminoethyl Not reported - 375.24

Key Observations :

  • Melting Points : Bulky substituents (e.g., tert-butyl) reduce melting points due to disrupted crystallinity, as seen in N-(tert-butyl)-2-iodobenzamide (108–109°C) .
  • Chromatography: Rf values in analogous compounds vary with substituent polarity. For example, N-(1-((2-ethylphenyl)amino)-1-oxopentan-2-yl)-2-iodobenzamide has an Rf of 0.48 in 30% ethyl acetate/petroleum ether .

Structural and Electronic Comparisons

  • Steric Effects: Substituents like tert-butyl or diethylaminoethyl introduce steric hindrance, affecting reaction pathways and receptor interactions .

Data Tables for Key Comparisons

Table 1: Receptor Binding Profiles of Selected Analogs

Compound Name Sigma-1 Affinity (Ki, nM) Sigma-2 Affinity (Ki, nM) Application
N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) 6.0 (IPAB) Low Melanoma imaging
N-(2-piperidinylaminoethyl)-4-iodobenzamide (IPAB) 6.0 Low Melanoma imaging
This compound Not reported Not reported Research compound

Table 2: Reaction Efficiency of Halogen-Substituted Benzamides

Compound Halogen Reaction Time (hrs) Yield (%)
2-iodobenzamide I 12 85
2-bromo-benzamide Br 18 82
This compound I Not reported Not reported

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